Benzo[d]oxazole-4-carboxamide
Overview
Description
Benzo[d]oxazole-4-carboxamide is a heterocyclic compound that features a fused benzene and oxazole ring structure with a carboxamide functional group at the fourth position. This compound is known for its diverse biological activities and is used in various scientific research applications, including medicinal chemistry and material sciences .
Mechanism of Action
Target of Action
Benzo[d]oxazole-4-carboxamide is a derivative of the oxazole family, which is known for its wide spectrum of biological activities Similar compounds in the oxazole family have been found to interact with various targets such as gaba receptors , which play a crucial role in inhibitory signaling in the nervous system .
Mode of Action
It’s worth noting that oxazole derivatives often work by interacting with their targets and causing changes in their function . For instance, some oxazole derivatives have been found to allosterically inhibit GABA-activated chloride channels in nerve cells .
Biochemical Pathways
Oxazole derivatives are known to impact a variety of biochemical pathways due to their wide range of biological activities . For example, some oxazole derivatives have been found to inhibit the function of GABA receptors, affecting the signaling pathway in the nervous system .
Result of Action
Similar oxazole derivatives have been found to exhibit significant biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant effects .
Biochemical Analysis
Biochemical Properties
Benzo[d]oxazole-4-carboxamide plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . Additionally, this compound interacts with proteins involved in DNA replication and repair, thereby influencing cellular processes . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes and proteins.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation by inducing apoptosis and cell cycle arrest . The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cellular metabolism . In microbial cells, this compound disrupts cell wall synthesis and membrane integrity, resulting in cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition is often achieved through competitive binding, where this compound competes with the natural substrate for the enzyme’s active site. Additionally, the compound can induce conformational changes in proteins, leading to altered protein function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to drug metabolism and detoxification . The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . This distribution is crucial for the compound’s biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and proteins involved in cellular processes . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]oxazole-4-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. One common synthetic route starts with ortho-aminophenol and heptafluoro-2-iodopropane as starting materials . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Benzo[d]oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Benzo[d]oxazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Comparison with Similar Compounds
Chlorzoxazone: Known for its muscle relaxant properties.
Tafamidis: Used in the treatment of transthyretin amyloidosis.
Flunoxaprofen: An anti-inflammatory drug.
Uniqueness: Benzo[d]oxazole-4-carboxamide is unique due to its specific structural features and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
1,3-benzoxazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-8(11)5-2-1-3-6-7(5)10-4-12-6/h1-4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIDLPHYFPKXIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593186 | |
Record name | 1,3-Benzoxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957995-85-6 | |
Record name | 1,3-Benzoxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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